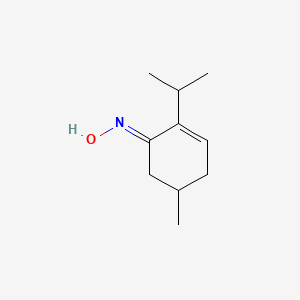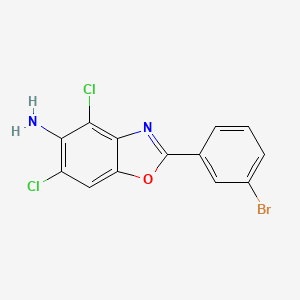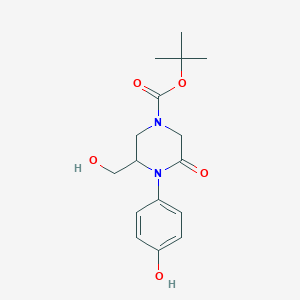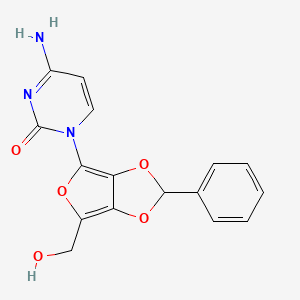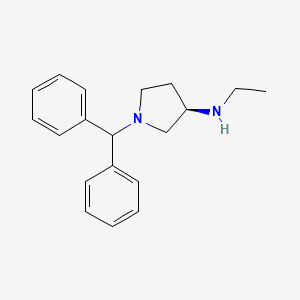
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a diphenylmethyl group, and an ethylamine moiety. The D-®- configuration indicates its specific stereochemistry, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the diphenylmethyl moiety.
Ethylation: The final step involves the ethylation of the amine group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- ®-N,N-Dimethyl-3-pyrrolidinamine
- 3-Pyrrolidinamine, N,N-dimethyl-1-(phenylmethyl)-, hydrochloride
- N,1-Dimethyl-3-pyrrolidinamine
Uniqueness
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- stands out due to its specific stereochemistry and the presence of both diphenylmethyl and ethylamine groups. These structural features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
52963-49-2 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC名 |
(3R)-1-benzhydryl-N-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-2-20-18-13-14-21(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-20H,2,13-15H2,1H3/t18-/m1/s1 |
InChIキー |
ZYLFUOYKGALLNE-GOSISDBHSA-N |
異性体SMILES |
CCN[C@@H]1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCNC1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


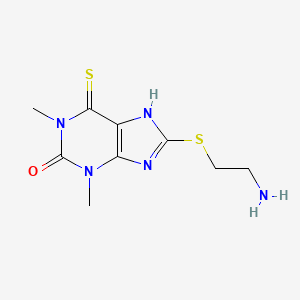
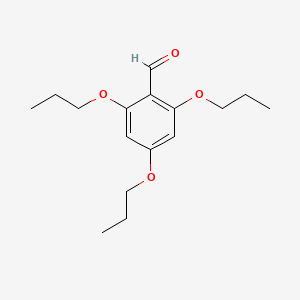



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)

